molecular formula C25H29N5O5S B11278117 Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278117
M. Wt: 511.6 g/mol
InChI Key: SOQGPXACCJHBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of neuroprotection and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate.

    Quinazoline Ring Formation: The intermediate is then reacted with a suitable isocyanate or isothiocyanate to form the quinazoline ring structure.

    Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinazoline N-oxides and piperazine N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline and piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O4SC_{21}H_{28}N_4O_4S, with a molecular weight of approximately 420.54 g/mol. The structure features a piperazine ring, which is known for its pharmacological significance, and a quinazoline core that is frequently associated with anticancer activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural components suggest it may similarly inhibit these enzymes.

In Vitro Studies

  • Topoisomerase Inhibition : Preliminary in vitro studies have shown that related compounds can inhibit topoisomerase II activity effectively. For instance, a derivative with a similar structure demonstrated an IC50 value of 0.98 µM against topoisomerase II, indicating potent inhibitory action .
  • Cell Cycle Arrest : The compound has been evaluated for its effects on cell cycle progression. It was observed to induce G2-M phase arrest in cancer cell lines, which is indicative of its potential to impede cell division and promote apoptosis .
  • Cytotoxicity : Various derivatives were tested across multiple cancer cell lines, revealing broad-spectrum cytotoxicity. For instance, certain analogs exhibited over 47% growth inhibition at specific concentrations .

The proposed mechanism involves the interaction of the compound with DNA through topoisomerase inhibition, leading to DNA damage and subsequent apoptosis in cancer cells. Additionally, the presence of the piperazine moiety may enhance binding affinity to specific receptors involved in tumor growth regulation.

Comparative Analysis

Compound IC50 (µM) Cell Line Mechanism
Compound 3e0.98Various Cancer LinesTopoisomerase II Inhibition
Doxorubicin0.46Melanoma SK-MEL-5Topoisomerase II Inhibition
Compound A1.60 - 6.90Multiple Cancer TypesTopoisomerase II Inhibition

Case Studies

In a recent study involving related quinazoline derivatives, compounds were synthesized and screened for anticancer activity against several human cancer cell lines. Notably, one derivative showed selective toxicity against melanoma cells while sparing normal cells . This selectivity is crucial in developing targeted therapies with reduced side effects.

Properties

Molecular Formula

C25H29N5O5S

Molecular Weight

511.6 g/mol

IUPAC Name

methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36)

InChI Key

SOQGPXACCJHBLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.